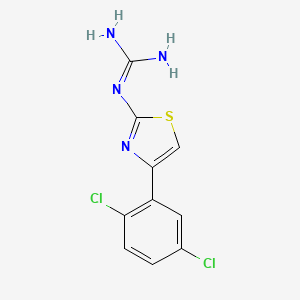

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine

Description

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine is a guanidine derivative featuring a thiazole ring substituted with a 2,5-dichlorophenyl group at the 4-position. Guanidine moieties are known for their strong basicity and ability to participate in hydrogen bonding, which often correlates with biological activity.

Properties

IUPAC Name |

2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4S/c11-5-1-2-7(12)6(3-5)8-4-17-10(15-8)16-9(13)14/h1-4H,(H4,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEPOEVNDBZOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N=C(N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorinated positions .

Scientific Research Applications

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, altering the activity of the target molecule. The guanidine group can form hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Modified Thiazole Substituents

Key Compounds :

- 1-(4-(Chloromethyl)thiazol-2-yl)guanidine Hydrochloride (CAS 69014-12-6): Features a chloromethyl group at the thiazole’s 4-position instead of 2,5-dichlorophenyl.

- 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]guanidine (CAS 81152-53-6): Similar to the above but lacks the dichlorophenyl group entirely. The chloromethyl group may confer reactivity for further functionalization .

Table 1: Substituent Effects on Thiazole-Based Guanidines

Urea Derivatives with Thiazole Moieties

Compounds such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b, Yield: 58.1%, ESI-MS m/z: 412.0 [M+H]+) from demonstrate the impact of replacing guanidine with urea. Urea derivatives exhibit distinct hydrogen-bonding capabilities and lower basicity compared to guanidines. The 3,5-dichlorophenyl group in 8b mirrors the dichloro substitution pattern in the target compound, suggesting shared preferences for hydrophobic interactions in biological targets .

Table 2: Guanidine vs. Urea Thiazole Derivatives

Fungicidal Thiazole-Piperidine Derivatives

highlights 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives , which combine thiazole with piperidine and isoxazole groups. These compounds are optimized for fungicidal activity in crop protection. The thiazole moiety is retained, but the addition of piperidine and isoxazole rings increases structural complexity and likely alters mode of action compared to simpler guanidine derivatives .

Dichlorophenyl-Containing Agrochemicals

lists dichlorophenyl-substituted compounds like etaconazole and propiconazole , which are triazole fungicides. While their core structures differ (triazole vs. thiazole), the 2,4-dichlorophenyl group suggests a common strategy for enhancing bioactivity through halogenated aromatic systems. The 2,5-dichloro substitution in the target compound may offer similar advantages in target binding or metabolic stability .

Research Findings and Implications

- Electronic and Steric Effects : The 2,5-dichlorophenyl group in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to chloromethyl-substituted analogs, favoring membrane penetration in biological systems .

- Functional Group Impact : Guanidine’s strong basicity may limit bioavailability in acidic environments, whereas urea derivatives () or neutral fungicidal compounds () could exhibit better pharmacokinetic profiles .

- Application Potential: Structural parallels to Famotidine derivatives () suggest pharmaceutical applications, while dichlorophenyl and thiazole motifs align with agrochemical uses () .

Biological Activity

Overview

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine is a synthetic compound characterized by its thiazole and guanidine functional groups. Its molecular formula is C10H8Cl2N4S, with a molecular weight of approximately 273.16 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications.

Chemical Structure and Properties

The structure of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine features a thiazole ring substituted with a 2,5-dichlorophenyl group and a guanidine moiety. The thiazole ring contributes to the compound's aromaticity and reactivity, while the guanidine group enhances its pharmacological potential through hydrogen bonding and electrostatic interactions with biological targets.

Antimicrobial Activity

Research indicates that 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated effective inhibition of microbial growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic processes.

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It inhibits cellular proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.61 | Inhibition of Mcl-1 expression |

| A549 (Lung Cancer) | 1.98 | Induction of apoptosis via caspase activation |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, potentially making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing that the compound effectively inhibited growth at concentrations as low as 10 µg/mL.

- Anticancer Activity : In vitro assays demonstrated that treatment with 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine resulted in significant reductions in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of key enzymes involved in cancer cell proliferation, suggesting a targeted mode of action.

The biological activity of 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)guanidine can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, altering their activity.

- Receptor Modulation : The guanidine moiety facilitates strong interactions through hydrogen bonds, enhancing binding affinity.

Q & A

Q. How can computational models complement experimental data in predicting toxicity?

- Methodological Answer : Use QSTR (quantitative structure-toxicity relationship) models trained on analogous guanidine derivatives. ADMET predictors (e.g., SwissADME) evaluate hepatotoxicity and CYP450 inhibition. Cross-validate with zebrafish embryo toxicity assays (FET) for ecological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.